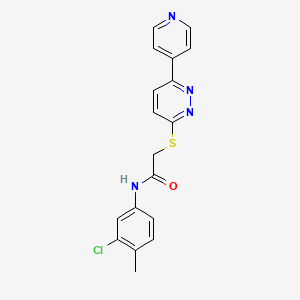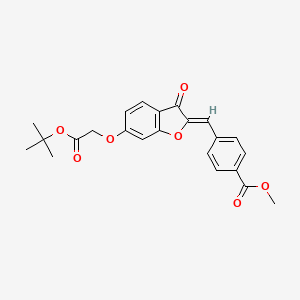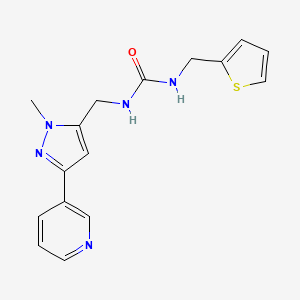![molecular formula C16H13N3O3 B2599876 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide CAS No. 1105250-77-8](/img/structure/B2599876.png)
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has been studied for its potential anti-HIV-1 activity .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using molecular docking studies . The designed compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The flow of electron density along the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Applications De Recherche Scientifique
1Analgesic Properties
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide: and its picolylamide derivatives have been investigated for their analgesic activity. Researchers synthesized a series of these compounds to establish a structure-analgesic activity relationship. The spatial structure of this group of substances was assessed. While some compounds exhibited marked analgesic properties, the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to structurally similar pyrido[1,2-a]pyrimidine derivatives led to a decrease in analgesic activity. Nonetheless, this research sheds light on potential pain management applications .
2Chalcogenation Reactions
An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide was developed. This reaction allows the synthesis of diverse 3-ArS/ArSe derivatives in high yields. These derivatives could find applications in various fields, including materials science and drug discovery .
3Anticonvulsant Activity
Analog compounds containing a 2-cyanoethyl group were synthesized based on the 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide scaffold. These analogs were evaluated for anticonvulsant activity in mice using maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests. Notably, compounds such as 3-{(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile exhibited potent anticonvulsant activity .
4Anti-HIV Potential
Certain 1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted derivatives of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide were investigated for their anti-HIV properties. These compounds were found to be suitable scaffolds for designing anti-HIV agents. Importantly, they exhibited no cytotoxicity at a concentration of 100 μM, making them promising candidates for further research .
5Pyrido[1,2-a]pyrimidin-2-one Synthesis
The synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related compounds has been explored. Lithium amide anions were used to achieve excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. This method provides access to various derivatives, potentially useful in drug development and chemical biology .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAXYGOZXYNAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

